3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Catalog No.
S831543
CAS No.
1171920-66-3
M.F
C10H15N3Si
M. Wt
205.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyrid...

CAS Number

1171920-66-3

Product Name

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

IUPAC Name

trimethyl-(3-methylimidazo[4,5-b]pyridin-6-yl)silane

Molecular Formula

C10H15N3Si

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3

InChI Key

WDQCEVJQYHRSSP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine framework, which includes a methyl group at the 3-position and a trimethylsilyl group at the 6-position. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activities. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various synthetic applications.

The chemical behavior of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine can be influenced by the functional groups present in its structure. Common reactions include:

  • Nucleophilic Substitution: The imidazo[4,5-b]pyridine ring can undergo nucleophilic attacks, particularly at the nitrogen atoms.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, which can introduce various substituents.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the corresponding hydroxyl or amine functionalities.

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit a range of biological activities. Specifically, compounds related to 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine have been studied for their potential as:

  • Antioxidants: Some derivatives show significant antioxidative properties.
  • Anticancer Agents: Certain imidazo[4,5-b]pyridine derivatives have demonstrated anticancer activity in vitro and in vivo.
  • Anti-inflammatory Agents: These compounds may also possess anti-inflammatory properties, making them candidates for further pharmacological studies .

The synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine can be achieved through several methodologies:

  • Cyclocondensation Reactions: This method involves the reaction of suitable precursors such as 2-amino pyridines with aldehydes or ketones under acidic conditions to form the imidazo[4,5-b]pyridine core.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be accomplished using trimethylsilyl chloride in the presence of a base.
  • One-Pot Synthesis: Recent advancements allow for one-pot procedures combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs due to its biological activity.
  • Material Science: Used in the synthesis of advanced materials with specific electronic properties.
  • Proteomics Research: This compound serves as a biochemical tool for studying protein interactions and modifications .

Studies on the interactions of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with biological macromolecules are ongoing. These investigations focus on:

  • Binding Affinity: Assessing how well this compound binds to specific targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameUnique FeaturesBiological Activity
2-Methyl-3H-imidazo[4,5-b]pyridineLacks trimethylsilyl group; methyl at position 2Anticancer activity
6-(Phenyl)-3H-imidazo[4,5-b]pyridineContains phenyl substituent at position 6Anti-inflammatory properties
1-Methyl-2-(trifluoromethyl)-imidazo[4,5-b]pyridineTrifluoromethyl group enhances lipophilicityPotential neuroprotective effects

The uniqueness of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine lies in its enhanced stability and solubility due to the trimethylsilyl group, which differentiates it from other derivatives that may lack similar functional groups.

Wikipedia

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Dates

Modify: 2023-08-16

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